

initial findings from Cenersen clinical trials

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Compound of Interest

Compound Name: Cenersen

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An in-depth analysis of the initial clinical findings for **Cenersen**, a p53 antisense oligonucleotide, reveals its potential in sensitizing acute myeloid leukemia (AML) stem cells to DNA damaging agents.[1][2] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways from the early clinical trials of **Cenersen**.

Quantitative Data Summary

The initial clinical evaluation of **Cenersen**, particularly in a Phase II randomized study involving patients with refractory and relapsed Acute Myeloid Leukemia (AML), yielded significant quantitative data regarding patient response and demographics.

Patient Demographics and Baseline Characteristics

A total of 53 patients were enrolled in the Phase II study. The distribution of these patients across different treatment arms and their baseline conditions provides context for the trial's outcomes.

Characteristic	Arm A (Cenersen + Idarubicin)	Arm B (Cenersen + Idarubicin + Low-Dose Cytarabine)	Arm C (Cenersen + Idarubicin + High-Dose Cytarabine)	Total
Number of Patients	18	18	17	53
Median Age (years)	63	61	60	61
Gender (Male/Female)	10/8	11/7	9/8	30/23
Disease Status				
Refractory to 1st Induction	11	11	10	32
Relapsed < 12 months	7	7	7	21

Clinical Response Rates

The primary endpoint of the study was the rate of complete response (CR) and complete response with incomplete platelet recovery (CRp). The overall response rate was 19% across all treatment arms.^{[1][2]}

Response	Arm A	Arm B	Arm C	Total
Complete Response (CR)	2	3	3	8
CR with incomplete platelet recovery (CRp)	1	1	0	2
Total Responders (CR + CRp)	3	4	3	10
Overall Response Rate	16.7%	22.2%	17.6%	18.9%

A noteworthy trend was observed when comparing response rates between patients refractory to frontline treatment and those who had relapsed. Patients refractory to initial treatment showed a more favorable response to the **Cenersen**-based combinations.^[1]

Patient Subgroup	Complete Response (CR)	CR + CRp
Refractory to Frontline Treatment (n=32)	26%	32%
Relapsed < 12 months (n=21)	9%	12%

Furthermore, an ad hoc analysis revealed that the co-administration of **Cenersen** inhibitors, such as acetaminophen or high-dose antioxidants, was associated with a lack of response.^[1]^[2] Of the 17 patients who received these inhibitors, none responded to the treatment.^[1]^[2]

Experimental Protocols

The Phase II study was an open-label, randomized, three-arm trial designed to assess the efficacy and safety of **Cenersen** in combination with chemotherapy in adult patients with first-salvage AML.

Study Design

- Phase: IIa
- Design: Open-label, randomized, three-arm
- Patient Population: Patients aged ≥ 18 years with AML who were either refractory to a single course of induction chemotherapy or had relapsed within 12 months of frontline treatment.^[1]^[2]
- Treatment Arms:
 - Arm A: **Cenersen** + Idarubicin
 - Arm B: **Cenersen** + Idarubicin + Low-Dose Cytarabine
 - Arm C: **Cenersen** + Idarubicin + High-Dose Cytarabine

Treatment Plan

The treatment regimen is summarized below. Most patients received a single course of treatment unless a response was observed.^[1]^[2]

Drug	Arm A	Arm B	Arm C
Cenersen	7-day continuous IV infusion	7-day continuous IV infusion	7-day continuous IV infusion
Idarubicin	12 mg/m ² /day, IV for 3 days	12 mg/m ² /day, IV for 3 days	12 mg/m ² /day, IV for 3 days
Cytarabine	-	0.5 g/m ² /day, IV for 3 days	1.5 g/m ² /day, IV for 3 days

Endpoints

- Primary Endpoint: Complete Response (CR) rate.
- Secondary Endpoints: Overall survival, disease-free survival, and safety.

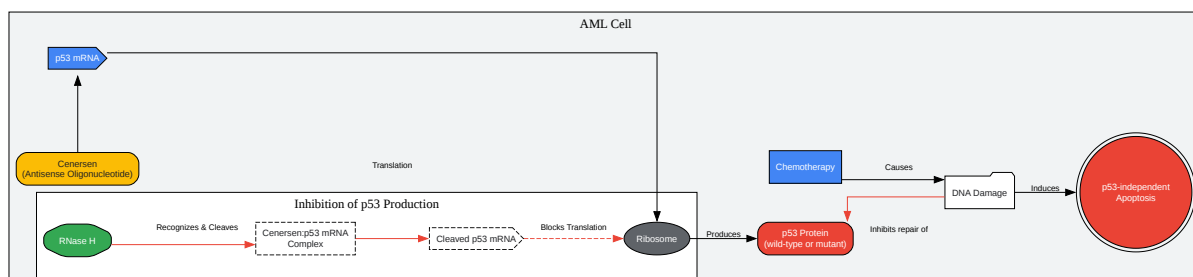
Statistical Analysis

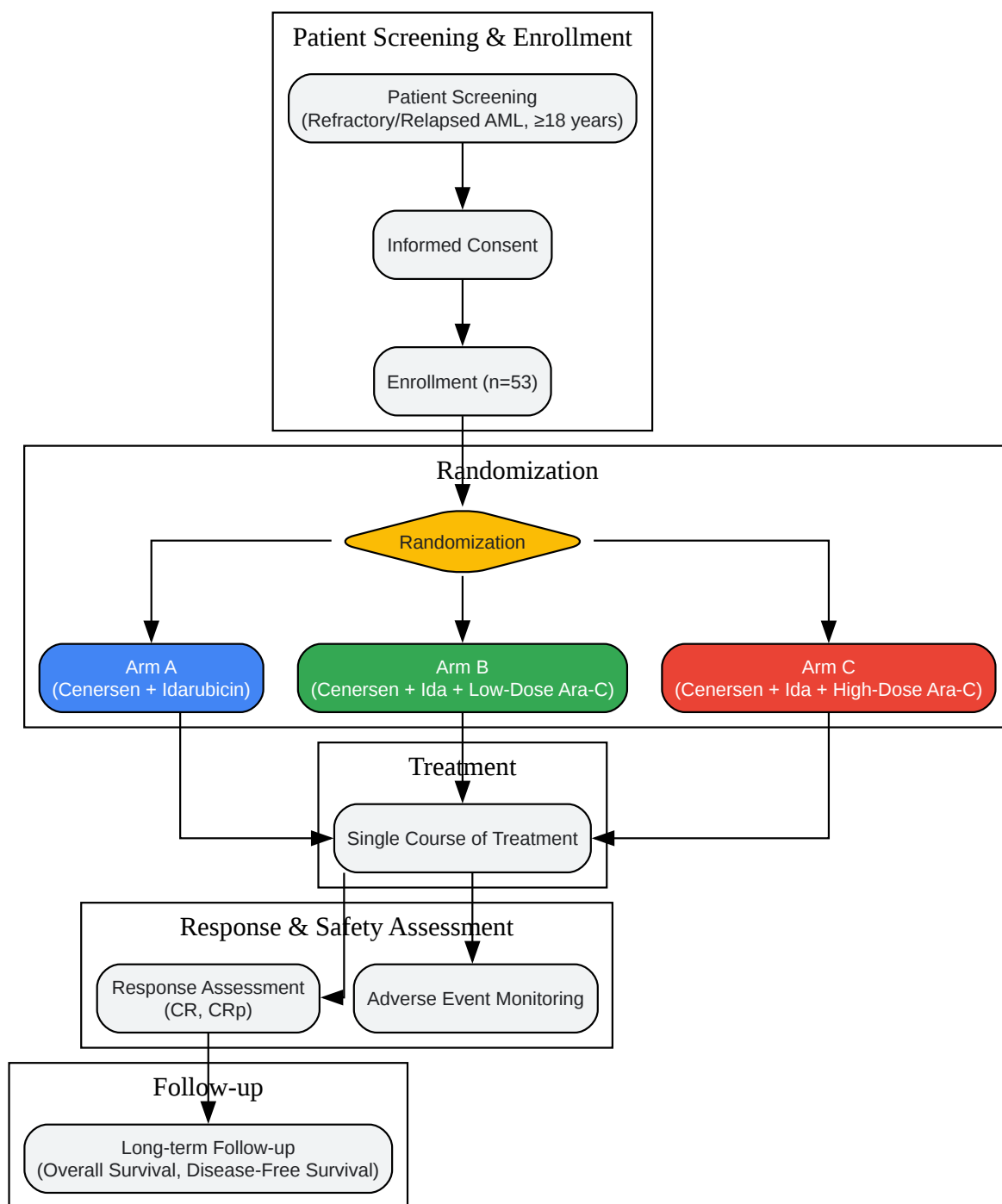
Stopping rules were applied to each treatment arm based on an expected complete response (CR) rate of 14%.^[2] None of the arms were terminated for lack of activity.^{[1][2]}

Signaling Pathway and Experimental Workflow

Cenersen Mechanism of Action

Cenersen is a 20-mer phosphorothioate antisense oligonucleotide designed to be complementary to the coding sequence of p53 mRNA.^[1] Its mechanism of action is dependent on Ribonuclease H (RNase H), an enzyme that recognizes the DNA-RNA heteroduplex formed when **Cenersen** binds to the p53 mRNA. This leads to the cleavage of the p53 mRNA, thereby blocking the production of both wild-type and mutant p53 protein.^[1] In AML, **Cenersen** shows preferential activity against malignant stem cells and some progenitor cells, likely due to their high expression of RNase H.^[1] The suppression of p53 interrupts DNA repair mechanisms in dividing cancer cells, leading to increased DNA damage and activation of p53-independent apoptosis.^[3] This sensitizes the AML cells to DNA-damaging agents like chemotherapy.^{[1][2]}





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